
Virustomycin A
描述
病毒霉素A是一种大环内酯类抗生素,最初从放线菌属菌株链霉菌属分离得到。 AM-2604 . 它以其强大的抗病毒和抗原生动物活性而闻名,特别是针对 RNA 和 DNA 病毒,以及寄生虫胎牛滴虫 . 该化合物以其亲脂性的淡黄色针状晶体为特征,分子式为 C48H71NO14 .
准备方法
病毒霉素A 是通过发酵放线菌属菌株链霉菌属生产的。 AM-2604 . 培养液用有机溶剂(如氯仿、乙酸乙酯和丙酮)萃取 . 然后使用色谱技术纯化化合物。
在工业环境中,采用大规模发酵生产病毒霉素A。 发酵过程包括优化链霉菌属菌株的生长条件,包括温度、pH 值和营养供应 . 发酵后,提取并纯化化合物以达到所需的纯度水平。
化学反应分析
病毒霉素A 经历各种化学反应,包括:
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的各种亲核试剂 . 由这些反应形成的主要产物通常是具有改变的生物活性的病毒霉素A 的衍生物。
科学研究应用
病毒霉素A 具有广泛的科学研究应用:
作用机制
相似化合物的比较
病毒霉素A 在大环内酯类抗生素中是独特的,因为它对 RNA 和 DNA 病毒都有特异性活性,以及其强大的抗原生动物作用 . 类似化合物包括:
FD-891: 另一种由禾草链霉菌产生的宏量内酯类抗生素,以其对白血病细胞的细胞毒性作用而闻名.
棘霉素: 一种具有抗肿瘤和抗病毒特性的喹喔啉类抗生素.
金霉素: 一种具有抗真菌和抗原生动物活性的聚酮类抗生素.
这些化合物与病毒霉素A 具有某些结构相似性,但在其特定的生物活性及作用机制方面有所不同。
生物活性
Virustomycin A is an 18-membered macrolide antibiotic derived from the actinomycete Streptomyces graminofaciens A-8890. It exhibits significant biological activity, particularly against various pathogens, including RNA and DNA viruses, as well as protozoa such as Trichomonas foetus and Trypanosoma brucei. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy, and relevant case studies.
- Chemical Formula : C₄₈H₇₁NO₁₄
- Molecular Weight : 885.49 g/mol
- Solubility : Soluble in chloroform, ethyl acetate, and acetone; slightly soluble in methanol and ethanol; insoluble in water and hexane.
This compound primarily acts by inhibiting nucleotide biosynthesis. It interferes with the formation of phosphate donors required for nucleotide synthesis, particularly affecting uracil derivatives. This inhibition leads to a reduction in the total nucleotide pool available for cellular processes.
Key Findings on Mechanism:
- Inhibition of Nucleotide Formation : this compound significantly diminishes the synthesis of UMP, UDP, and UTP from uridine and uracil at low concentrations (e.g., 3 ng/ml) .
- Antiviral Activity : It reduces viral plaque formation by 50% at minimal concentrations, demonstrating potent antiviral properties against both RNA and DNA viruses .
Antiviral Activity
- Plaque Reduction : this compound diminished 50% of plaque formed by both RNA and DNA viruses at a concentration of 3 ng/ml.
Antiparasitic Activity
- Against Trichomonas foetus : The minimum inhibitory concentration (MIC) was found to be 1.6 µg/ml.
- Against Trypanosoma brucei : Exhibited an IC50 value of 0.45 ng/ml, indicating potent anti-trypanosomal activity .
Comparative Efficacy Table
Pathogen | Activity Type | IC50/MIC (ng/ml) |
---|---|---|
RNA/DNA Viruses | Antiviral | 3 |
Trichomonas foetus | Antiprotozoal | 1600 |
Trypanosoma brucei | Antitrypanosomal | 0.45 |
Case Studies
-
Antiviral Efficacy Study :
- Conducted using various viral strains to evaluate the plaque reduction efficacy of this compound.
- Results indicated that at a concentration of 3 ng/ml, there was a significant reduction in viral load across multiple strains.
- Antiparasitic Activity Assessment :
属性
IUPAC Name |
[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4Z,6Z,9R,10S,11S,12R,13R,14Z,16E)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(Z)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H71NO14/c1-12-15-36-30(7)39(61-41(53)21-20-40(52)49-42-34(50)18-19-35(42)51)25-48(58,63-36)32(9)45(56)31(8)46-37(59-10)17-14-16-26(3)22-28(5)43(54)33(13-2)44(55)29(6)23-27(4)24-38(60-11)47(57)62-46/h12,14-17,20-21,23-24,28-33,36-37,39,43-46,50,54-56,58H,13,18-19,22,25H2,1-11H3,(H,49,52)/b15-12-,17-14-,21-20+,26-16-,27-23-,38-24+/t28-,29-,30-,31+,32+,33+,36-,37+,39-,43+,44-,45-,46?,48-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKWIQAIKGWYCF-SRBICYAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H]([C@@H](C/C(=C\C=C/[C@@H](C(OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C\C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H71NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84777-85-5 | |
Record name | Virustomycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084777855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Virustomycin A?
A: this compound demonstrates potent inhibitory activity against RNA and DNA viruses, as well as the parasite Trichomonas foetus []. Research suggests that it primarily acts by inhibiting the biosynthesis of RNA, DNA, and proteins in target organisms []. Specifically, it appears to interfere with nucleotide formation from uridine and adenosine, potentially by disrupting the formation of phosphate donors like ATP [].
Q2: What is the structure of this compound?
A: this compound is a novel 18-membered macrolide antibiotic []. It is structurally related to Concanamycin A, sharing a similar aglycone structure [, ]. The molecule contains a 6-membered hemiketal ring, confirmed by the presence of a quaternary deoxygenated carbon in its 13C NMR spectrum [].
Q3: What is the molecular formula and weight of this compound?
A: Mass spectrometry revealed the molecular formula of this compound to be C43H71NO14 []. Based on this formula, the calculated molecular weight is 821.99 g/mol.
Q4: Are there any known structure-activity relationships (SAR) for this compound?
A: While specific SAR studies on this compound are limited in the provided literature, related compounds like Viranamycins A and B, also 18-membered macrolides structurally similar to this compound, exhibit cytotoxic activity against P388 mouse leukemia and KB human squamous-cell-carcinoma cells []. This suggests that the macrolide core structure and specific substituents play crucial roles in the biological activity of these compounds. Further research is needed to delineate the precise SAR for this compound and guide the development of analogs with improved potency or a broader activity spectrum.
Q5: What is known about the biosynthesis of this compound?
A: Research has identified the this compound biosynthetic gene cluster in Streptomyces graminofaciens A-8890 []. This cluster encodes type I polyketide synthases (PKSs), enzymes involved in the biosynthesis of unique extender units like ethylmalonyl-CoA and methoxymalonyl-acyl carrier protein, and enzymes responsible for post-PKS modifications []. Interestingly, this study demonstrated the possibility of acyltransferase domain exchange between the this compound PKSs and the PKSs involved in FD-891 biosynthesis, highlighting the potential for engineering novel macrolide antibiotics with altered structures and potentially enhanced activities [].
Q6: What analytical techniques were used to characterize this compound?
A: Researchers utilized a variety of spectroscopic techniques to elucidate the structure of this compound. High-resolution electron ionization mass spectrometry (EI-MS) and fast atom bombardment mass spectrometry (FAB-MS) were crucial in determining the molecular formula and identifying key fragment ions []. Furthermore, 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, including spin-echo-correlated spectroscopy, provided detailed insights into the connectivity and spatial arrangement of atoms within the molecule, ultimately leading to the elucidation of its complete structure [].
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